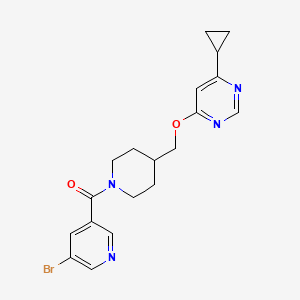

![molecular formula C17H21N5O2 B2656612 1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea CAS No. 2034238-57-6](/img/structure/B2656612.png)

1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea” is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a simple aromatic ring composed of two nitrogen atoms and three carbon atoms. The compound also has an ethoxyphenyl group and a urea group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and pyrazole rings, along with the ethoxyphenyl and urea groups. The presence of these functional groups would likely confer specific chemical properties to the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrazole rings could confer aromaticity to the compound, while the ethoxyphenyl and urea groups could influence its solubility and reactivity .Scientific Research Applications

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine, a significant structural component of many agrochemicals and pharmaceuticals, has been the focus of intense research for decades . This compound’s versatile properties make it valuable for developing novel drugs and crop protection agents.

Scaffold in Organic Synthesis

Imidazo[1,2-a]pyrazine, a related compound, serves as a versatile scaffold in organic synthesis. Researchers have harnessed its reactivity to create diverse chemical structures . This versatility makes it a valuable building block for designing new compounds.

Rhodium-Catalyzed C–H Functionalization

A recent study described a Rh(iii)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. This method enables the divergent synthesis of either C–H alkenylation products or indazole products . Such advances contribute to the compound’s utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole-containing compounds show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activities. If it shows promising activity in a particular area (e.g., as an antibacterial or antitumor agent), then future research could focus on optimizing its structure to enhance this activity and reduce any potential side effects .

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-3-24-15-6-4-14(5-7-15)19-17(23)18-8-9-21-10-11-22-16(21)12-13(2)20-22/h4-7,10-12H,3,8-9H2,1-2H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQJEKATSZYWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCCN2C=CN3C2=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2656533.png)

![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2656536.png)

![3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2656538.png)

![3-[Bis(2-hydroxyethyl)amino]-1-carbazol-9-ylpropan-2-ol, chloride](/img/structure/B2656539.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2656540.png)

![N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656546.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2656551.png)